Cas no 221289-31-2 (Lethedioside A)

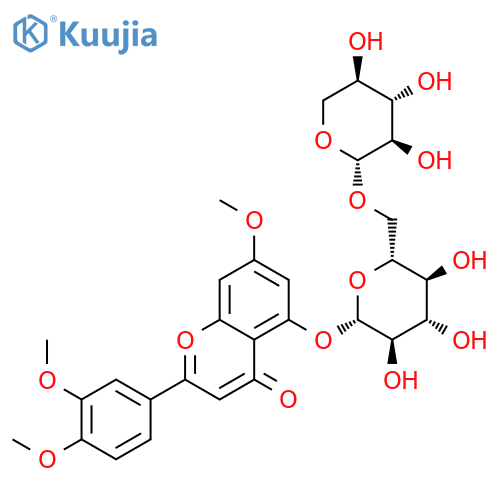

Lethedioside A structure

商品名:Lethedioside A

Lethedioside A 化学的及び物理的性質

名前と識別子

-

- 4H-1-Benzopyran-4-one,2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(6-O-b-D-xylopyranosyl-b-D-glucopyranosyl)oxy]-

- LethediosideA

- 2-(3,4-Dimethoxyphenyl)-7-methoxy-4-oxo-4H-chromen-5-yl 6-O-β-D-x ylopyranosyl-β-D-glucopyranoside

- 2-(3,4-Dimethoxyphenyl)-7-methoxy-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-4H-1-benzopyran-4-one

- [ "" ]

- 221289-31-2

- AKOS032961787

- 2-(3,4-Dimethoxyphenyl)-7-methoxy-5-[(6-O--D-xylopyranosyl--D-glucopyranosyl)oxy]-4H-1-benzopyran-4-one

- 2-(3,4-Dimethoxyphenyl)-7-methoxy-5-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2S,3R,4S,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one

- CHEMBL442846

- Lethedioside A

- 2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

- FS-9602

- (-)-Lethedioside A

- DA-54863

- 2-(3,4-dimethoxyphenyl)-7-methoxy-5-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxymethyl)oxan-2-yl)oxychromen-4-one

-

- インチ: InChI=1S/C29H34O15/c1-37-13-7-19-22(14(30)9-17(42-19)12-4-5-16(38-2)18(6-12)39-3)20(8-13)43-29-27(36)25(34)24(33)21(44-29)11-41-28-26(35)23(32)15(31)10-40-28/h4-9,15,21,23-29,31-36H,10-11H2,1-3H3/t15-,21-,23+,24-,25+,26-,27-,28+,29-/m1/s1

- InChIKey: OQEZCWWFGXYLQY-YUYUGGDUSA-N

- ほほえんだ: COC1C(OC)=CC(=CC=1)C2O=C3C(=C(=O)C=2)C(=CC(OC)=C3)O[C@H]4[C@H](O)[C@@H](O)[C@H](O)[C@H](CO[C@@H]5[C@H](O)[C@@H](O)[C@H](O)CO5)O4

計算された属性

- せいみつぶんしりょう: 622.18977037g/mol

- どういたいしつりょう: 622.18977037g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 6

- 水素結合受容体数: 15

- 重原子数: 44

- 回転可能化学結合数: 9

- 複雑さ: 996

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 9

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.1

- トポロジー分子極性表面積: 212Ų

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.6±0.1 g/cm3

- ふってん: 890.8±65.0 °C at 760 mmHg

- フラッシュポイント: 290.5±27.8 °C

- PSA: 216.20000

- LogP: -0.87220

- じょうきあつ: 0.0±0.3 mmHg at 25°C

Lethedioside A セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Lethedioside A 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN4427-5 mg |

Lethedioside A |

221289-31-2 | 98% | 5mg |

¥ 4,510 | 2023-07-11 | |

| A2B Chem LLC | AF65882-5mg |

Lethedioside A |

221289-31-2 | 98.0% | 5mg |

$802.00 | 2024-04-20 | |

| TargetMol Chemicals | TN4427-5mg |

Lethedioside A |

221289-31-2 | 5mg |

¥ 4510 | 2024-07-20 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L53680-5 mg |

4H-1-Benzopyran-4-one,2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(6-O-b-D-xylopyranosyl-b-D-glucopyranosyl)oxy]- |

221289-31-2 | 5mg |

¥6400.0 | 2022-04-27 | ||

| TargetMol Chemicals | TN4427-1 mL * 10 mM (in DMSO) |

Lethedioside A |

221289-31-2 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 6860 | 2023-09-15 | |

| TargetMol Chemicals | TN4427-1 ml * 10 mm |

Lethedioside A |

221289-31-2 | 1 ml * 10 mm |

¥ 6860 | 2024-07-20 |

Lethedioside A 関連文献

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

221289-31-2 (Lethedioside A) 関連製品

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:221289-31-2)Lethedioside A

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ